molecular formula C23H19ClN2OS B3991584 11-(2-chlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-chlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B3991584
M. Wt: 406.9 g/mol
InChI Key: ITGVKAXBCOQCAE-UHFFFAOYSA-N
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Description

This compound belongs to the dibenzo[b,e][1,4]diazepin-1-one class, characterized by a fused benzodiazepine core with a seven-membered ring. Its structure includes:

  • 11-position: A 2-chlorophenyl group, providing steric and electronic modulation.
  • Molecular formula: Likely C23H19ClN2OS (based on structural analogs) .

While direct pharmacological data for this compound is scarce, structurally related derivatives exhibit central nervous system (CNS) activity, including anxiolytic and anticonvulsant effects, as seen in compounds synthesized via similar routes .

Properties

IUPAC Name

6-(2-chlorophenyl)-9-thiophen-2-yl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2OS/c24-16-7-2-1-6-15(16)23-22-19(25-17-8-3-4-9-18(17)26-23)12-14(13-20(22)27)21-10-5-11-28-21/h1-11,14,23,25-26H,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGVKAXBCOQCAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=C1NC3=CC=CC=C3NC2C4=CC=CC=C4Cl)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-chlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the dibenzo-diazepinone core, followed by the introduction of the chlorophenyl and thiophene groups through substitution reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

11-(2-chlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

11-(2-chlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 11-(2-chlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Attributes
Target Compound 2-Cl (C11), thiophen-2-yl (C3) C23H19ClN2OS ~406.93 Ortho-Cl may enhance receptor binding; thiophen improves lipophilicity.
11-(3-Chlorophenyl)-3-(thiophen-2-yl)-... () 3-Cl (C11), thiophen-2-yl (C3) C23H19ClN2OS 406.93 Meta-Cl reduces steric hindrance; lower CNS penetration predicted.
11-(2,4-Dichlorophenyl)-3,3-dimethyl-... () 2,4-diCl (C11), dimethyl (C3) C24H20Cl2N2O 423.34 Dichloro groups increase lipophilicity; dimethyl enhances metabolic stability.
11-(4-Chlorophenyl)-3-phenyl-... () 4-Cl (C11), phenyl (C3) C25H19ClN2O 398.89 Para-Cl may reduce receptor affinity; phenyl group increases rigidity.
11-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)-... () 2-OEt (C11), 4-OMe (C3) C27H26N2O3 440.53 Electron-donating groups alter electronic profile; reduced BBB penetration.
Methylclonazepam () 2-Cl, 7-NO2, 1-Me (1,4-benzodiazepine) C16H12ClN3O3 329.74 Nitro group enhances potency but increases toxicity risk.

Key Observations:

Substituent Position Effects: Chlorophenyl Position: The 2-chlorophenyl group in the target compound likely enhances steric interactions with receptors compared to the 3-chlorophenyl isomer . Para-substituted analogs (e.g., ) show reduced binding due to misalignment with hydrophobic pockets . Dichloro vs. Mono-chloro: The dichloro derivative () exhibits higher lipophilicity (logP ~3.5 vs. ~2.8 for mono-chloro), improving membrane permeability but increasing off-target risks .

Heterocyclic vs. Aromatic Substituents :

  • The thiophen-2-yl group in the target compound offers metabolic stability over phenyl groups () due to sulfur’s resistance to oxidative degradation .

Synthetic Accessibility :

  • Derivatives like those in are synthesized via condensation-cyclization of substituted phenylenediamines with aldehydes, suggesting the target compound could be synthesized similarly .

Pharmacological Implications :

  • Methylclonazepam (), a 1,4-benzodiazepine, highlights the importance of nitro groups for potency but underscores trade-offs in toxicity .
  • Ethoxy/methoxy substituents () reduce CNS activity due to increased polarity, favoring peripheral targets .

Biological Activity

The compound 11-(2-chlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a member of the dibenzo[1,4]diazepine class. Its unique structure combines a chlorophenyl group and a thiophene ring with a dibenzo diazepinone core, which suggests potential biological activity. This article reviews the biological activity of this compound based on diverse research findings.

  • Molecular Formula : C23H19ClN2OS
  • Molecular Weight : 406.9278 g/mol
  • CAS Number : 6744-65-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the dibenzo diazepinone core : Achieved through cyclization of appropriate precursors.
  • Introduction of the chlorophenyl group : Via substitution reactions.
  • Attachment of the thiophene ring : Often accomplished through coupling reactions such as Suzuki or Stille coupling.

Biological Activity

Preliminary studies indicate that this compound may exhibit various biological activities:

Anticancer Activity

Research has shown that derivatives of dibenzo[1,4]diazepines can interact with cellular pathways involved in cancer proliferation. For instance:

  • A study indicated that similar compounds can inhibit cancer cell lines by inducing apoptosis and disrupting the cell cycle.

Antimicrobial Properties

Compounds with thiophene moieties have been reported to possess significant antimicrobial properties. The presence of the thiophene ring in this compound suggests potential effectiveness against various bacterial strains.

Neuropharmacological Effects

Dibenzo[1,4]diazepines are known for their interactions with central nervous system targets:

  • Some studies suggest that compounds in this class may act as anxiolytics or sedatives by modulating GABA receptors .

The mechanism of action for this compound likely involves:

  • Binding to GABA receptors : This interaction may enhance inhibitory neurotransmission.
  • Inhibition of specific enzymes : Similar compounds have shown potential in inhibiting enzymes involved in cancer progression.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
3-(4-chlorophenyl)-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneStructureContains a single chlorophenyl group
3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneStructureLacks the dichlorophenyl moiety
3-(3-methoxyphenyl)-11-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-oneStructureFeatures a methoxy group instead of dichlorophenyl

Case Studies

Several case studies have explored the biological activity of similar compounds:

  • Anticancer Activity : A study demonstrated that derivatives showed significant cytotoxic effects on breast cancer cells (MCF7) through apoptosis induction.
  • Antimicrobial Studies : A series of tests indicated that compounds with thiophene rings exhibited strong activity against Gram-positive and Gram-negative bacteria.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity and yield?

  • Methodology : Optimize reaction conditions (e.g., solvent choice, temperature, and pH) to minimize side reactions. For example, refluxing in ethanol or dimethylformamide (DMF) under inert atmospheres can improve yields . Multi-step synthesis strategies, including cyclocondensation of precursors like substituted thiophenes and chlorophenyl derivatives, are critical for constructing the diazepine core .
  • Data Example :

ParameterOptimal ConditionYield (%)
SolventEthanol/DMF65–75
Temperature80–100°C
Reaction Time12–24 hours

Q. How can the compound’s structure be rigorously characterized?

  • Methodology : Use X-ray crystallography (e.g., R factor < 0.05) for definitive stereochemical assignment . Complement with NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups (e.g., carbonyl stretch at ~1700 cm⁻¹) .
  • Critical Data :

TechniqueKey Observations
X-ray DiffractionChair conformation of diazepine ring
¹H NMRThiophen protons at δ 6.8–7.2 ppm

Advanced Research Questions

Q. How to design experiments to study structure-activity relationships (SAR) for pharmacological targets?

  • Methodology : Synthesize analogs with substituent variations (e.g., replacing 2-chlorophenyl with 3-chlorophenyl or altering the thiophene position). Evaluate binding affinity via radioligand assays or computational docking (e.g., using PubChem-derived InChI keys for modeling) .
  • Example SAR Table :

Analog SubstituentIC₅₀ (nM)Target Receptor
2-Chlorophenyl (parent)120GABAₐ
3-Chlorophenyl450GABAₐ
Thiophen-3-yl>1000GABAₐ

Q. How to resolve contradictions in reported bioactivity data across studies?

  • Methodology : Conduct orthogonal assays (e.g., enzymatic vs. cell-based) to validate target engagement. Assess metabolic stability (e.g., liver microsome assays) to rule out false positives from degradation . Cross-reference crystallographic data to confirm structural consistency .

Q. What computational approaches predict metabolic pathways and toxicity?

  • Methodology : Use PubChem’s InChI descriptors (e.g., InChI=1S/C20H19ClN2O3S...) to model cytochrome P450 interactions via tools like SwissADME . Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .

Experimental Design for In Vivo Studies

Q. How to optimize pharmacokinetic (PK) studies in rodent models?

  • Methodology : Use randomized block designs with split plots for dose-response analysis (e.g., 4 replicates per group, 5 animals per replicate) . Measure plasma half-life via LC-MS/MS and correlate with bioavailability.

Data Contradiction Analysis

Q. Why might crystallographic data conflict with spectroscopic results?

  • Resolution : Confirm sample purity (HPLC >95%) to exclude polymorphic impurities. Re-examine NMR assignments using 2D techniques (COSY, HSQC) to resolve overlapping signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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11-(2-chlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Reactant of Route 2
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11-(2-chlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

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